3,3,6,10-Tetramethylcycloundecan-1-ol
Description
3,3,6,10-Tetramethylcycloundecan-1-ol is a cyclic tertiary alcohol characterized by a cycloundecane backbone substituted with methyl groups at positions 3, 3, 6, and 10, and a hydroxyl group at position 1. Its molecular formula is C₁₅H₃₀O, with a molecular weight of 226.40 g/mol. The cyclic structure introduces steric strain and reduced conformational flexibility compared to linear analogues, influencing its physical and chemical properties, such as solubility and reactivity.
Properties
CAS No. |
66295-62-3 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
3,3,6,10-tetramethylcycloundecan-1-ol |
InChI |
InChI=1S/C15H30O/c1-12-6-5-7-13(2)10-14(16)11-15(3,4)9-8-12/h12-14,16H,5-11H2,1-4H3 |
InChI Key |
XTGPGPLFZCZZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC(CC(CC1)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,10-Tetramethylcycloundecan-1-ol typically involves the cyclization of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the cyclization of a linear precursor with multiple methyl groups, followed by oxidation to introduce the hydroxyl group. The reaction conditions often involve the use of strong acids or bases to facilitate cyclization and oxidation agents like potassium permanganate or chromium trioxide for the hydroxylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the cyclization process, while continuous flow reactors can be employed to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,6,10-Tetramethylcycloundecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3,3,6,10-Tetramethylcycloundecan-1-ol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,6,10-Tetramethylcycloundecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cycloundecane ring can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Structural Implications :
- Cyclic vs. Linear Backbone: The cycloundecane ring imposes steric constraints, likely reducing solubility in nonpolar solvents compared to the linear analogue. Cyclic structures often exhibit higher melting points due to restricted molecular motion .
- Branching Pattern : Both compounds feature methyl groups at symmetric positions, but the cyclic variant’s 3,3,6,10-substitution creates a more compact, rigid structure. This may hinder hydrogen bonding efficiency compared to the linear compound’s extended chain .
1-Tetradecanol ()
| Property | This compound | 1-Tetradecanol |
|---|---|---|
| Boiling Point* | Not reported | 629.6 K (356.5°C) |
| Molecular Weight (g/mol) | 226.40 | 214.38 |
| Hydroxyl Group Position | Tertiary (position 1 on ring) | Primary (terminal) |
Key Observations :
- Boiling Point Trends: Primary alcohols like 1-tetradecanol typically have higher boiling points than tertiary alcohols due to stronger intermolecular hydrogen bonding. The cyclic compound’s tertiary hydroxyl group and steric hindrance likely reduce this interaction, lowering its boiling point relative to 1-tetradecanol .
- Solubility : The cyclic structure may enhance solubility in hydrophobic media compared to linear alcohols, though empirical data is lacking.
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